2,4-Dichloro-5-methylbenzotrifluoride

Agrochemical Intermediate Regioselective Synthesis Halogenated Aromatics

2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4), also referred to as 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene, is a halogenated aromatic compound within the benzotrifluoride class. It is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a trifluoromethyl group.

Molecular Formula C8H5Cl2F3
Molecular Weight 229.02 g/mol
CAS No. 115571-61-4
Cat. No. B055337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-methylbenzotrifluoride
CAS115571-61-4
Molecular FormulaC8H5Cl2F3
Molecular Weight229.02 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)Cl)C(F)(F)F
InChIInChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3
InChIKeyIEODOJMCKLXBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4): Key Intermediate for Agrochemical and Pharmaceutical Synthesis


2,4-Dichloro-5-methylbenzotrifluoride (CAS 115571-61-4), also referred to as 1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene, is a halogenated aromatic compound within the benzotrifluoride class [1]. It is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a trifluoromethyl group. The compound typically exists as a colorless to pale yellow liquid, exhibiting low water solubility but miscibility with organic solvents such as ethanol and ether . Its primary utility lies in its role as a versatile intermediate in the synthesis of agrochemicals (herbicides, insecticides) and pharmaceutical compounds, where the unique substitution pattern imparts specific reactivity and physicochemical properties .

Why 2,4-Dichloro-5-methylbenzotrifluoride Cannot Be Replaced by Other Benzotrifluoride Derivatives in Synthesis


Substituting 2,4-Dichloro-5-methylbenzotrifluoride with other benzotrifluoride derivatives—such as 2,4-dichlorobenzotrifluoride, 4-chlorobenzotrifluoride, or 3-aminobenzotrifluoride—is not chemically feasible due to critical differences in substitution pattern and resulting reactivity . The specific arrangement of chlorine, methyl, and trifluoromethyl groups on the aromatic ring dictates its behavior in subsequent reactions, including regioselective functionalization and cross-coupling . Unlike 4-chlorobenzotrifluoride (CAS 98-56-6) which serves as a precursor to dinitroaniline herbicides, or 3-aminobenzotrifluoride (CAS 98-16-8) used in fluometuron synthesis, 2,4-Dichloro-5-methylbenzotrifluoride offers a distinct substitution pattern that enables access to a different chemical space of target molecules [1]. The quantitative evidence below demonstrates specific points of differentiation that make this compound a non-interchangeable building block for targeted synthetic pathways.

Quantitative Differentiation of 2,4-Dichloro-5-methylbenzotrifluoride from Comparable Benzotrifluoride Intermediates


Structural Distinction and Regioselective Reactivity in Cross-Coupling Reactions

The substitution pattern of 2,4-Dichloro-5-methylbenzotrifluoride (2-Cl, 4-Cl, 5-CH₃, 3-CF₃) is distinct from that of 2,4-dichlorobenzotrifluoride (2-Cl, 4-Cl, 3-CF₃; CAS 320-60-5) and 4-chlorobenzotrifluoride (4-Cl, 3-CF₃; CAS 98-56-6) [1]. This specific arrangement is crucial for the synthesis of certain herbicides, where the methyl group at the 5-position can direct electrophilic substitution or participate in subsequent transformations .

Agrochemical Intermediate Regioselective Synthesis Halogenated Aromatics

Purity Specifications and Batch Consistency for Reproducible Synthesis

Reputable suppliers of 2,4-Dichloro-5-methylbenzotrifluoride provide high-purity material (≥97% or ≥98%) with batch-specific Certificates of Analysis (COA), ensuring reproducibility in multi-step syntheses [1]. While other benzotrifluoride derivatives are also available in high purity, the availability of this compound with documented purity and supporting analytical data is critical for R&D and industrial applications .

Quality Control Synthetic Intermediate Process Chemistry

Physicochemical Properties Relevant to Formulation and Process Development

The calculated LogP (XLogP3-AA) for 2,4-Dichloro-5-methylbenzotrifluoride is 4.4, indicating higher lipophilicity compared to 4-chlorobenzotrifluoride (LogP ≈ 3.58) [1][2]. This difference can influence the compound's behavior in biphasic reaction systems and its partitioning in biological or environmental matrices .

Process Chemistry Formulation Physicochemical Properties

Optimal Application Scenarios for 2,4-Dichloro-5-methylbenzotrifluoride Based on Quantitative Differentiation


Synthesis of Novel Herbicides with Enhanced Lipophilicity

The higher LogP value (4.4) of 2,4-Dichloro-5-methylbenzotrifluoride compared to simpler benzotrifluoride derivatives makes it a preferred intermediate for designing herbicides with improved cuticle penetration and soil mobility [1]. This property can be leveraged in the development of pre-emergent herbicides requiring specific partitioning characteristics .

Regioselective Functionalization for Complex Pharmaceutical Scaffolds

The unique 2,4-dichloro-5-methyl substitution pattern provides a handle for sequential functionalization via metal-catalyzed cross-coupling reactions . This enables the construction of complex molecular architectures where the methyl group can be retained or further derivatized, offering synthetic versatility not available with other benzotrifluoride intermediates [1].

High-Purity Building Block for Structure-Activity Relationship (SAR) Studies

The availability of 2,4-Dichloro-5-methylbenzotrifluoride at purities ≥97-98% with batch-specific COA makes it suitable for SAR studies in agrochemical and pharmaceutical research. Consistent quality ensures that observed biological activity can be reliably attributed to structural modifications rather than impurity artifacts [2].

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